![molecular formula C13H7BrN2O3 B5777861 4-(4-bromophenoxy)-3-nitrobenzonitrile](/img/structure/B5777861.png)
4-(4-bromophenoxy)-3-nitrobenzonitrile
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Overview
Description
4-(4-bromophenoxy)-3-nitrobenzonitrile, also known as BPN, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. BPN has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
4-(4-bromophenoxy)-3-nitrobenzonitrile is a nitroaromatic compound that is known to undergo reduction reactions in biological systems. The reduction of 4-(4-bromophenoxy)-3-nitrobenzonitrile by enzymes such as nitroreductases results in the formation of reactive intermediates that can react with cellular components such as DNA and proteins. The mechanism of action of 4-(4-bromophenoxy)-3-nitrobenzonitrile is complex and depends on the specific biological system being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromophenoxy)-3-nitrobenzonitrile depend on the specific biological system being studied. In general, 4-(4-bromophenoxy)-3-nitrobenzonitrile has been shown to have cytotoxic effects on cancer cells and has been investigated as a potential anticancer agent. 4-(4-bromophenoxy)-3-nitrobenzonitrile has also been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-bromophenoxy)-3-nitrobenzonitrile in lab experiments include its high solubility in organic solvents, its fluorescent properties, and its ability to undergo reduction reactions in biological systems. However, the limitations of using 4-(4-bromophenoxy)-3-nitrobenzonitrile in lab experiments include its potential toxicity to cells and its complex mechanism of action.
Future Directions
There are several future directions for the use of 4-(4-bromophenoxy)-3-nitrobenzonitrile in scientific research. One direction is the development of 4-(4-bromophenoxy)-3-nitrobenzonitrile derivatives with improved solubility and reduced toxicity. Another direction is the use of 4-(4-bromophenoxy)-3-nitrobenzonitrile as a tool for studying the function and regulation of specific enzymes and receptors in biological systems. Finally, the potential use of 4-(4-bromophenoxy)-3-nitrobenzonitrile as an anticancer agent warrants further investigation.
Conclusion:
In conclusion, 4-(4-bromophenoxy)-3-nitrobenzonitrile is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-(4-bromophenoxy)-3-nitrobenzonitrile has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Synthesis Methods
4-(4-bromophenoxy)-3-nitrobenzonitrile can be synthesized by reacting 4-bromophenol with potassium carbonate and potassium iodide in dimethylformamide. The resulting product is then reacted with 3-nitrobenzoyl chloride in the presence of triethylamine to yield 4-(4-bromophenoxy)-3-nitrobenzonitrile. The synthesis of 4-(4-bromophenoxy)-3-nitrobenzonitrile is a multistep process that requires careful control of reaction conditions and purification methods to obtain a high yield and purity of the product.
Scientific Research Applications
4-(4-bromophenoxy)-3-nitrobenzonitrile has been widely used in scientific research as a tool for studying the function and regulation of various biological systems. It has been used as a fluorescent probe for imaging and tracking the movement of proteins in cells. 4-(4-bromophenoxy)-3-nitrobenzonitrile has also been used as a ligand for studying the structure and function of ion channels and neurotransmitter receptors. In addition, 4-(4-bromophenoxy)-3-nitrobenzonitrile has been used as a substrate for studying the activity of enzymes such as nitroreductases.
properties
IUPAC Name |
4-(4-bromophenoxy)-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O3/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-15)7-12(13)16(17)18/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQQOSQIZDYHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C#N)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)-3-nitrobenzonitrile |
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